Mandestrobin
Overview
Description
Mandestrobin is a novel fungicide with a methoxyacetamide structure, developed by Sumitomo Chemical Co., Ltd. It exhibits broad-spectrum antifungal activity, preventive and curative efficacy, translaminar ability, and long-lasting activity . This compound is effective against a variety of crop diseases, including those caused by the Sclerotiniaceae and Venturiaceae families .
Mechanism of Action
Target of Action
Mandestrobin is a novel fungicide that primarily targets the mitochondrial respiratory chain of fungi . It specifically inhibits complex III, also known as the cytochrome bc1 complex . This complex plays a crucial role in cellular respiration, a process vital for the survival and growth of fungi.
Mode of Action
This compound acts by binding at the Qo-centre on cytochrome b, a component of complex III . This binding blocks electron transfer between cytochrome b and cytochrome c1 . As a result, it disrupts the energy cycle within the fungus by halting the production of ATP . ATP is the main energy currency of the cell, and its depletion leads to the death of the fungus.
Biochemical Pathways
By inhibiting the mitochondrial respiratory chain, this compound affects the biochemical pathway of cellular respiration . This pathway is responsible for the conversion of nutrients into ATP, the primary energy source for cellular processes. The inhibition of this pathway leads to a decrease in ATP production, disrupting various downstream cellular processes dependent on ATP, ultimately leading to the death of the fungus.
Result of Action
The primary result of this compound’s action is the effective control of a wide variety of crop diseases . By inhibiting the mitochondrial respiratory chain in fungi, this compound causes a disruption in ATP production, leading to the death of the fungus. This results in the prevention and cure of diseases caused by these fungi, thereby protecting the crops.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factorsFurthermore, this compound has been developed for use in a wide range of crop cultivation scenes due to its low risk of phytotoxicity , suggesting that it is designed to be effective in diverse environmental conditions.
Biochemical Analysis
Biochemical Properties
Mandestrobin acts as a quinone outside inhibitor (QoI), targeting the mitochondrial respiratory chain of fungi . It inhibits complex III, which is crucial for cellular respiration in pathogenic microorganisms . By disrupting the electron transport chain, this compound effectively halts the production of ATP, leading to the death of the fungal cells . The compound interacts with various enzymes and proteins involved in the mitochondrial respiratory process, thereby inhibiting their function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting mitochondrial respiration, leading to reduced ATP production . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In plants, this compound has been observed to enhance resistance to fungal infections by inducing systemic acquired resistance (SAR) and activating defense-related genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Qo site of complex III in the mitochondrial respiratory chain . This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, leading to the accumulation of reactive oxygen species (ROS) and oxidative stress within the fungal cells . The inhibition of complex III also results in the disruption of the proton gradient across the mitochondrial membrane, further impairing ATP synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its fungicidal activity for extended periods . Degradation of this compound can occur under certain environmental conditions, leading to reduced efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of mitochondrial respiration and prolonged activation of defense mechanisms in plants .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively controls fungal infections without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including damage to non-target organisms and disruption of normal cellular processes . Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a mitochondrial respiration inhibitor . It interacts with enzymes and cofactors involved in the electron transport chain, leading to changes in metabolic flux and metabolite levels . The compound’s inhibition of complex III results in the accumulation of intermediates and by-products of mitochondrial respiration, further affecting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s translaminar ability allows it to move from one side of a leaf to the other, providing comprehensive protection against fungal infections . This compound’s localization and accumulation within specific tissues contribute to its long-lasting fungicidal activity .
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on the respiratory chain . The compound’s targeting signals and post-translational modifications direct it to the mitochondria, ensuring its effective interaction with complex III . This localization is crucial for this compound’s activity, as it allows the compound to directly inhibit mitochondrial respiration and induce oxidative stress within fungal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mandestrobin is synthesized through a series of chemical reactions involving the formation of the methoxyacetamide structure. The synthetic route typically involves the reaction of 2,5-dimethylphenol with formaldehyde to form 2,5-dimethylphenoxymethyl alcohol. This intermediate is then reacted with methylamine and methoxyacetyl chloride to produce this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Mandestrobin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the methoxyacetamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted this compound compounds.
Scientific Research Applications
Mandestrobin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying methoxyacetamide chemistry and its reactivity.
Medicine: Explored for potential antifungal properties in medical applications.
Industry: Utilized in agriculture for crop protection, enhancing crop yield and quality.
Comparison with Similar Compounds
Mandestrobin belongs to the strobilurin class of fungicides, which are known as quinone outside inhibitors. Similar compounds include:
Azoxystrobin: Another strobilurin fungicide with a broad spectrum of activity.
Pyraclostrobin: Known for its additional physiological effects on treated plants, such as increased nitrate uptake.
Trifloxystrobin: Exhibits similar antifungal properties but with different efficacy profiles
Uniqueness of this compound: this compound’s unique methoxyacetamide structure and its combination of preventive and curative efficacy, along with its long-lasting activity, set it apart from other strobilurin fungicides .
Properties
IUPAC Name |
2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13-9-10-14(2)17(11-13)23-12-15-7-5-6-8-16(15)18(22-4)19(21)20-3/h5-11,18H,12H2,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPWCKVFIFAQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894968 | |
Record name | Mandestrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173662-97-0 | |
Record name | Mandestrobin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173662-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mandestrobin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173662970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mandestrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-2-methoxy-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANDESTROBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXB20U6Z56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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